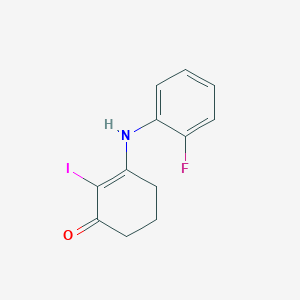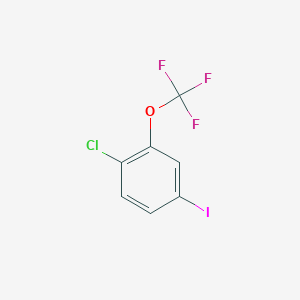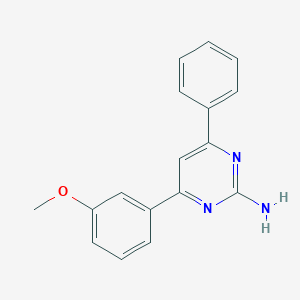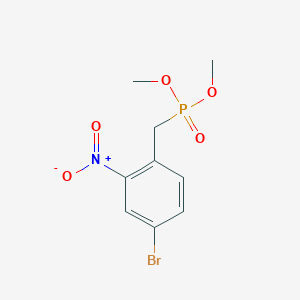
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one, also known as 3-FAI or 2-Fluorophenyl-2-iodocyclohexanone, is a synthetic organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a six-membered ring containing one nitrogen atom and two iodine atoms. 3-FAI is used as a building block in organic synthesis, as a starting material for various pharmaceuticals and as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one is used as a reagent in various laboratory experiments, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. It is also used as a building block in organic synthesis, as a starting material for various pharmaceuticals, and as a reagent in various laboratory experiments. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as 2-fluorophenyl-2-iodocyclohexanone, which is an important intermediate in the synthesis of various pharmaceuticals.
Mecanismo De Acción
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one is a heterocyclic compound, which means it has a ring structure containing one nitrogen atom and two iodine atoms. The nitrogen atom acts as a nucleophile and is attacked by the electrophilic iodine atoms, forming a six-membered ring. The ring structure of this compound is stabilized by the two iodine atoms, which form a bond with the nitrogen atom and prevent the ring from opening.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Finally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, this compound is relatively stable and has a relatively low toxicity. Finally, this compound is a versatile reagent, which can be used in a variety of laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively expensive reagent and is not always readily available. Additionally, this compound is a heterocyclic compound and is not as stable as other reagents. Finally, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential future directions for 3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one are numerous. First, this compound could be used to synthesize a variety of heterocyclic compounds, which could be used in the synthesis of pharmaceuticals or other organic compounds. Additionally, this compound could be used to synthesize polymers, which could be used in a variety of applications. Finally, this compound could be used in the synthesis of drugs or other compounds that have anti-inflammatory or anti-oxidant properties.
Métodos De Síntesis
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one is synthesized from 2-fluorophenyl-2-iodocyclohexanone, which is prepared by the reaction of 2-fluorophenol with iodine in acetic acid. The reaction is carried out in a sealed tube in the presence of a solvent, such as acetic acid, and is heated to a temperature of 130°C. The reaction yields this compound in a yield of up to 95%.
Propiedades
IUPAC Name |
3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FINO/c13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)14/h1-2,4-5,15H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJGXXMJCRKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)I)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)




![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)
![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

